molecular formula C23H25N3O5 B2702821 N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 952989-35-4

N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2702821
CAS No.: 952989-35-4
M. Wt: 423.469
InChI Key: AVMBMAXWSDDPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyridazinone Derivatives in Chemical Research

Pyridazinone derivatives have occupied a prominent position in chemical and pharmacological research since the mid-20th century. The pyridazinone core, a six-membered aromatic ring containing two adjacent nitrogen atoms and one ketone group, first gained attention in the 1960s for its structural versatility and bioisosteric potential. Early studies focused on synthesizing analogs for cardiovascular applications, leading to compounds like indolidan and pimobendan, which demonstrated potent phosphodiesterase-III inhibitory activity. By the 1980s, pyridazinones diversified into agrochemicals, exemplified by pyridaben, a miticidal agent developed through systematic structure-activity relationship studies.

The evolution of pyridazinone chemistry accelerated with advancements in synthetic methodologies, enabling precise modifications at the 3-, 4-, and 6-positions of the heterocyclic ring. These modifications allowed researchers to fine-tune electronic, steric, and pharmacokinetic properties. For instance, the introduction of methoxy groups enhanced solubility and target affinity in neuroprotective agents, while bulky substituents like tert-butyl improved metabolic stability in acaricides. The compound N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide emerges from this rich lineage, combining structural motifs from both medicinal and agrochemical predecessors.

Position within the Pyridazinone Chemical Family

This compound belongs to the 3(2H)-pyridazinone subclass, characterized by a ketone group at position 3 and a nitrogen atom at position 2. Its structure features:

  • A pyridazinone core with a 6-oxo group, facilitating hydrogen bonding with biological targets.
  • A 3-(3-methoxyphenyl) substituent at position 3, contributing to π-π stacking interactions.
  • A 4-(N-(2,4-dimethoxyphenyl)butanamide) chain at position 4, enhancing lipophilicity and membrane permeability.

This compound’s substitution pattern aligns with trends observed in bioactive pyridazinones. For example, the 3-aryl group is a common feature in cardiotonic agents, while the 4-position amide linkage mirrors designs in anti-inflammatory derivatives. The presence of three methoxy groups distinguishes it from simpler analogs, potentially modulating electronic effects and metabolic pathways. A comparative analysis of key pyridazinone derivatives is provided below:

Derivative Core Substitutions Biological Activity
Pyridaben 2-t-butyl, 4-Cl, 5-S-CH3 Acaricidal
Levosimendan 3-(4-methylphenyl), 4-diaz Cardiotonic
Target Compound 3-(3-methoxyphenyl), 4-amide Under investigation

Significance in Contemporary Chemical and Medicinal Research

The compound’s structural complexity and multifunctional substituents make it a subject of interest in several domains:

  • Drug Discovery : Methoxy groups are known to enhance blood-brain barrier penetration, suggesting potential applications in neurodegenerative disease research.
  • Agrochemical Development : The 6-oxopyridazinone moiety shares homology with pyridaben, hinting at possible insecticidal or miticidal properties.
  • Chemical Biology : The butanamide chain offers a site for bioconjugation, enabling probe development for target identification studies.

Recent investigations into pyridazinone amide derivatives have revealed non-cyclooxygenase-mediated anti-inflammatory mechanisms, broadening the scope beyond traditional COX inhibition. Additionally, the compound’s methoxy-rich structure may engage with epigenetic targets like histone deacetylases, a hypothesis supported by molecular docking studies of similar analogs.

Research Objectives and Rationale

The primary objectives of ongoing research on This compound include:

  • Elucidating Structure-Activity Relationships : Determining how methoxy positioning influences target selectivity between human and pest species.
  • Mechanistic Profiling : Identifying whether its biological effects stem from kinase inhibition, receptor antagonism, or epigenetic modulation.
  • Optimization of Synthetic Protocols : Improving yield and purity through catalytic asymmetric synthesis or flow chemistry approaches.

The rationale for these studies lies in the compound’s structural uniqueness. Its combination of dual methoxyphenyl groups and flexible butanamide linker creates a topological profile distinct from earlier pyridazinones, offering opportunities to address target selectivity challenges observed in first-generation derivatives. Furthermore, its synthetic accessibility—using intermediates like 3-(3-methoxyphenyl)-6-oxopyridazine—enables rapid analog generation for combinatorial libraries.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-17-7-4-6-16(14-17)19-11-12-23(28)26(25-19)13-5-8-22(27)24-20-10-9-18(30-2)15-21(20)31-3/h4,6-7,9-12,14-15H,5,8,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMBMAXWSDDPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone ring.

    Substitution Reactions:

    Amidation: The final step involves the coupling of the pyridazinone derivative with 2,4-dimethoxyphenylbutanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitro compounds, and various nucleophiles.

Major Products

    Phenolic Derivatives: From oxidation of methoxy groups.

    Hydroxyl Derivatives: From reduction of the carbonyl group.

    Substituted Aromatics: From various substitution reactions.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substitution patterns, synthetic approaches, and spectral characteristics.

Substituent Variations on the Pyridazinone Ring

The pyridazinone moiety is a common scaffold in medicinal chemistry. Key differences arise in the substituents attached to the C3 position of the pyridazinone ring:

  • Target Compound : 3-Methoxyphenyl group .
  • Compound 6h () : 4-(4-Chlorophenyl)piperazin-1-yl group. This substitution introduces a basic piperazine ring with a halogenated aryl group, likely enhancing receptor binding affinity in certain contexts .
  • Compound 8c () : 3-Methoxybenzyl group. While structurally similar to the target compound, the benzyl linker may increase lipophilicity compared to direct phenyl attachment .
  • Compound in EP 3 785 714 A1 (): Difluoromethyl and phosphate groups.

Spectral Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation:

  • Target Compound: Expected C=O stretches (pyridazinone and amide) would align with typical ranges (1640–1680 cm⁻¹), as seen in analogs like 6h (1650 cm⁻¹) .
  • Compound 6f (): Displays three C=O peaks (1681, 1655, 1623 cm⁻¹), reflecting multiple carbonyl environments from the pyridazinone, amide, and antipyrine moieties .
  • Compound 8c () : 1H NMR shows distinct aromatic protons for the 3-methoxybenzyl group (δ 6.7–7.3 ppm), comparable to the target compound’s methoxyphenyl signals .

Implications of Structural Differences

  • Methoxy vs. Halogenated Groups : The target compound’s methoxy substituents may enhance solubility via hydrogen bonding compared to halogenated analogs (e.g., 6h), which could improve bioavailability .
  • Piperazine vs. Aryl Linkers : Piperazine-containing derivatives (e.g., 6h) are more likely to engage in ionic interactions with biological targets, whereas the target compound’s aryl groups may favor π-π stacking .
  • Synthetic Complexity : High yields in compounds like 8c () suggest efficient coupling strategies for methoxybenzyl derivatives, which could be applicable to the target compound’s synthesis .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activity. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

  • Molecular Formula : C22H26N4O3
  • Molecular Weight : 394.47 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyridazine ring through cyclization reactions.
  • Amidation with appropriate amine derivatives to introduce the butanamide functionality.
  • Purification via crystallization or chromatography to obtain a pure product suitable for biological testing.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds featuring the pyridazine moiety. For instance, compounds with structural analogs have demonstrated significant inhibitory effects on various cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity.

CompoundCell LineIC50 (µM)Reference
Compound AHCC827 (lung cancer)6.26 ± 0.33
Compound BNCI-H358 (lung cancer)6.48 ± 0.11
Compound CMCF7 (breast cancer)10.5 ± 1.2

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of DNA synthesis : Many compounds interact with DNA, causing disruptions in replication and transcription.
  • Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial properties : Some studies indicate that these compounds also exhibit antibacterial activity, providing a dual therapeutic potential.

Study on Antitumor Efficacy

A study conducted on a series of pyridazine derivatives demonstrated that modifications in the aromatic substituents significantly affect their biological activity. The study evaluated the antiproliferative effects on three human cancer cell lines (HT-29, M21, MCF7) using standard assays to determine IC50 values.

Results Summary

The results indicated that compounds with electron-donating groups on the aromatic rings exhibited enhanced antitumor activity compared to those with electron-withdrawing groups. The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions for optimizing biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.